
ブリゾラミド, (S)-
概要
説明
(S)-Brinzolamide is a complex organic compound that belongs to the thieno[3,2-e]thiazine class This compound is characterized by its unique structure, which includes an ethylamino group, a methoxypropyl group, and a sulfonamide group
科学的研究の応用
Treatment of Glaucoma and Ocular Hypertension
(S)-Brinzolamide is primarily indicated for lowering IOP in patients with open-angle glaucoma and ocular hypertension. Clinical studies have demonstrated its efficacy both as a monotherapy and as an adjunct to other IOP-lowering agents:
- Monotherapy : In a clinical trial involving pediatric patients, (S)-Brinzolamide showed significant IOP reduction similar to that observed in adults, with mean reductions reaching up to 5 mmHg .
- Combination Therapy : A study evaluating the fixed combination of (S)-Brinzolamide with brimonidine revealed significant IOP reductions in patients who previously did not achieve adequate control with other medications .
Adjunctive Therapy
(S)-Brinzolamide has been successfully used as an add-on therapy to other treatments such as prostaglandin analogues (PGAs) or beta-blockers. Research indicates that combining (S)-Brinzolamide enhances IOP control in patients who are refractory to standard treatments:
- In one meta-analysis, it was found that adding (S)-Brinzolamide to existing therapies significantly decreased IOP in patients with refractory glaucoma or ocular hypertension .
Treatment for Cystoid Macular Edema
Recent case studies have reported the efficacy of topical (S)-Brinzolamide in treating cystoid macular edema associated with uveitis. In these cases, patients experienced improvements in visual acuity and reduction in macular cystoid lesions following treatment with (S)-Brinzolamide .
Safety Profile
(S)-Brinzolamide is generally well-tolerated with a favorable safety profile compared to systemic carbonic anhydrase inhibitors. The localized application minimizes systemic absorption, thus reducing the incidence of side effects commonly associated with systemic therapies. Adverse effects are typically mild and may include transient burning or stinging upon instillation .
Comparative Efficacy
The following table summarizes key findings from various studies on the efficacy of (S)-Brinzolamide compared to other treatments:
Study Type | Treatment Group | Mean IOP Reduction (mmHg) | Notes |
---|---|---|---|
Monotherapy | (S)-Brinzolamide | Up to 5 | Similar efficacy to adult populations |
Combination Therapy | (S)-Brinzolamide + Brimonidine | Significant reduction | Effective for refractory cases |
Adjunctive Therapy | (S)-Brinzolamide + PGA | Significant reduction | Improved control in refractory glaucoma |
Case Study | Topical (S)-Brinzolamide | Variable | Improvement in cystoid macular edema |
作用機序
Target of Action
(S)-Brinzolamide, also known as Brinzolamide, is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II) . Carbonic anhydrase II is an enzyme found primarily in erythrocytes, but also in other tissues including the eye . It exists as a number of isoenzymes, the most active of which is carbonic anhydrase II .
Mode of Action
Brinzolamide works by blocking the action of carbonic anhydrase II . This enzyme catalyzes the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . By inhibiting this enzyme, Brinzolamide reduces the formation of bicarbonate ions .
Biochemical Pathways
The inhibition of carbonic anhydrase II by Brinzolamide leads to a decrease in the production of aqueous humor in the ciliary body . This results in a reduction of intraocular pressure in the anterior chamber, presumably by reducing the rate of formation of bicarbonate ions with subsequent reduction in sodium and fluid transport .
Pharmacokinetics
Brinzolamide is absorbed systemically to some degree following ocular instillation, but the plasma concentrations are low and generally below the limits of detection (less than 10 ng/mL) due to extensive binding by tissues and erythrocytes . The compound is fairly well protein-bound (60%), but adheres extensively to the carbonic anhydrase-containing erythrocytes . Due to the abundance of readily-bound erythrocytes and minimal known metabolism, Brinzolamide’s whole blood half-life is very long (111 days) .
Result of Action
The primary result of Brinzolamide’s action is the reduction of intraocular pressure. This is achieved by decreasing aqueous humor secretion, which in turn lowers the intraocular pressure in the anterior chamber . This may alleviate the effects of conditions such as open-angle glaucoma .
Action Environment
The efficacy of Brinzolamide can be influenced by various environmental factors. For instance, the recommended frequency for topical application is two times per day . Oral administration is less favored due to variable absorption from the stomach mucosa and an increased side-effect profile versus ophthalmic administration . Furthermore, the drug’s lipophilicity facilitates its diffusion across the blood-retinal barrier .
生化学分析
Biochemical Properties
Brinzolamide, (S)-, is a category of drugs that includes Carbonic Anhydrase Inhibitors (CAIs). It interacts with various enzymes and proteins, particularly carbonic anhydrase, to exert its effects . The nature of these interactions involves the inhibition of the enzyme, which plays a crucial role in fluid production in the eyes .
Cellular Effects
Brinzolamide, (S)-, influences cell function by reducing the production of fluid in the eye, thereby decreasing intraocular pressure . This impact on cellular metabolism and function can help prevent damage to the optic nerve cells, a key factor in the development of glaucoma .
Molecular Mechanism
At the molecular level, Brinzolamide, (S)-, acts by binding to carbonic anhydrase in the ciliary processes of the eye. This binding inhibits the enzyme, reducing the formation of bicarbonate ions from carbon dioxide and water. This reduction in bicarbonate ion formation decreases the secretion of aqueous humor, thereby lowering intraocular pressure .
Temporal Effects in Laboratory Settings
The effects of Brinzolamide, (S)-, over time in laboratory settings have been observed in various studies. It has been found to have a stable effect on intraocular pressure reduction, with no significant degradation over time .
Dosage Effects in Animal Models
The effects of Brinzolamide, (S)-, vary with different dosages in animal models. Lower doses are typically effective in reducing intraocular pressure, while higher doses do not significantly increase efficacy but may lead to more side effects .
Metabolic Pathways
Brinzolamide, (S)-, is involved in the carbonic anhydrase metabolic pathway. It interacts with the enzyme carbonic anhydrase, inhibiting its activity and thereby reducing the production of bicarbonate ions, a key component in the production of aqueous humor in the eye .
Transport and Distribution
Brinzolamide, (S)-, is transported and distributed within cells and tissues via passive diffusion. It is lipophilic, allowing it to easily cross cell membranes and reach its site of action in the ciliary processes of the eye .
Subcellular Localization
The subcellular localization of Brinzolamide, (S)-, is primarily in the cytoplasm of cells in the ciliary processes of the eye, where it binds to and inhibits carbonic anhydrase . This localization is crucial for its activity and function in reducing intraocular pressure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Brinzolamide typically involves multiple steps, including the formation of the thieno[3,2-e]thiazine core, followed by the introduction of the ethylamino and methoxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(S)-Brinzolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethylamino and methoxypropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
類似化合物との比較
Similar Compounds
Similar compounds include other thieno[3,2-e]thiazine derivatives with different substituents. Examples include:
- (4S)-4-(methylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
- (4S)-4-(ethylamino)-2-(3-ethoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Uniqueness
The uniqueness of (S)-Brinzolamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
(S)-Brinzolamide is a carbonic anhydrase inhibitor primarily used in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its mechanism of action, pharmacokinetics, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.
Brinzolamide works by inhibiting carbonic anhydrases (CAs), particularly carbonic anhydrase II, which is predominantly found in the human eye. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and consequently lowering IOP. The specificity of brinzolamide for CA II contributes to its therapeutic efficacy while minimizing side effects associated with broader inhibition of other CAs .
Pharmacokinetics
- Absorption : Brinzolamide is administered topically and is absorbed through the cornea into the systemic circulation. Plasma concentrations remain low due to its localized action.
- Distribution : It exhibits approximately 60% binding to plasma proteins and has a high affinity for carbonic anhydrases in red blood cells.
- Metabolism : The compound is metabolized by hepatic cytochrome P450 enzymes (CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9) into various metabolites, with N-desethylbrinzolamide being the primary one. Importantly, these metabolites do not inhibit cytochrome P450 isozymes at clinically relevant concentrations, indicating a low potential for drug-drug interactions .
Efficacy in Clinical Studies
Brinzolamide has demonstrated significant efficacy in lowering IOP across various clinical settings:
Case Studies and Clinical Trials
- Add-On Therapy : A meta-analysis showed that brinzolamide as an add-on therapy to prostaglandin analogues (PGAs) or beta-blockers significantly reduced IOP in patients with refractory glaucoma or ocular hypertension. The mean diurnal IOP reduction was notable, with statistical significance compared to monotherapy .
- Fixed-Dose Combination Studies : In studies evaluating fixed combinations of brinzolamide with brimonidine, the combination was found to be superior in IOP-lowering efficacy compared to either component alone. For instance, a Phase 3 study indicated a mean diurnal IOP reduction of 7.9 mmHg with the fixed combination compared to 6.5 mmHg and 6.4 mmHg with brinzolamide and brimonidine alone, respectively .
- Congenital Glaucoma : A case series reported successful outcomes with topical brinzolamide treatment in children under six years old with congenital glaucoma, highlighting its effectiveness and safety profile in pediatric populations .
Safety Profile
Brinzolamide's safety profile is characterized by a low incidence of systemic side effects due to its selective action. In reproductive toxicity studies conducted on rats, no adverse effects on fertility or reproductive capacity were observed at doses significantly higher than those used clinically . Additionally, mutagenicity assays yielded negative results for brinzolamide, reinforcing its safety as a therapeutic agent .
Comparative Efficacy Table
Study/Trial | Treatment Group | Mean IOP Reduction (mmHg) | Statistical Significance |
---|---|---|---|
SIMBRINZA Phase 3 Superiority Study | Brinzolamide/Brimonidine FDC | -7.9 | p < 0.0001 |
Brinzolamide Monotherapy | Brinzolamide | -6.5 | - |
Brimonidine Monotherapy | Brimonidine | -6.4 | - |
Add-On Therapy Study | Brinzolamide + PGA/Beta-blocker | Significant reduction observed | p < 0.0001 |
特性
IUPAC Name |
(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKCZRJWPKOAR-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154127-19-2 | |
Record name | Brinzolamide, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRINZOLAMIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXQ6TKU98F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。